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Compound of Interest

Compound Name: 3,5-Bis(benzyloxy)picolinonitrile

Cat. No.: B1442449

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(benzyloxy)picolinonitrile is a substituted pyridine derivative that serves as a valuable
intermediate in organic synthesis, particularly in the realm of medicinal chemistry. Its structure,
featuring a picolinonitrile core flanked by two benzyloxy groups, offers a unique combination of
reactive sites, making it a versatile building block for the construction of more complex
molecules with potential therapeutic applications. The strategic placement of the nitrile and
benzyloxy functionalities allows for a wide range of chemical transformations, providing access
to a diverse array of novel compounds. This guide provides a comprehensive overview of the
known chemical properties of 3,5-Bis(benzyloxy)picolinonitrile, including its physicochemical
characteristics, spectral data, and synthetic considerations.

Chemical and Physical Properties

A summary of the key quantitative data for 3,5-Bis(benzyloxy)picolinonitrile is presented in
the table below for easy reference and comparison.
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Property Value Reference
Molecular Formula C20H16N202 [1]
Molecular Weight 316.35 g/mol [2]
CAS Number 1000025-92-2 [2]

) Inferred from related
Appearance Solid (at room temperature)

compounds

Purity >96% (commercially available)  [2]
Melting Point Not available
Boiling Point Not available

Soluble in common organic

B solvents such as chloroform

Solubility ) ] [3]

(CDCIs) and dimethyl sulfoxide

(DMSO-de).

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 3,5-

Bis(benzyloxy)picolinonitrile. Below are the expected spectral characteristics based on its

structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons of the pyridine ring and the benzyl groups, as well as the methylene
protons of the benzyloxy groups. The exact chemical shifts would need to be determined
experimentally.

13C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in
the molecule, including the quaternary carbon of the nitrile group and the carbons of the
pyridine and benzene rings.

Fourier-Transform Infrared (FTIR) Spectroscopy
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The FTIR spectrum of 3,5-Bis(benzyloxy)picolinonitrile is expected to exhibit characteristic
absorption bands corresponding to its functional groups:

o C=N stretch (nitrile): A sharp absorption band is expected in the region of 2220-2260 cm~1.
e C-O-C stretch (ether): Strong absorptions are anticipated in the 1000-1300 cm~1 region.

e C=C and C=N stretches (aromatic rings): Multiple bands in the 1400-1600 cm~1 region.

e =C-H stretch (aromatic): Absorptions above 3000 cm~1.

e -CHz2- stretch (aliphatic): Absorptions in the 2850-2960 cm~! range.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M*) at an m/z corresponding to the
molecular weight of the compound (316.35). Fragmentation patterns would likely involve the
loss of benzyl groups or other characteristic fragments.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3,5-
Bis(benzyloxy)picolinonitrile is not readily available in the searched literature, a plausible
synthetic route can be proposed based on established organic chemistry reactions.

Proposed Synthesis Workflow
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Potential Derivatives

Amines (-CHz2NH2)

Carboxylic Acids (-COOH)

Reduction (e.g., LiAlH4, Hz2/Catalyst

3,5-Bis(benzyloxy)picolinonitrile

Hydrolysis

Nitrile Group (-CN)

Cycloaddition (e.g., with azides)

Tetrazoles

Genzyloxy Groups (-OCH:Ph) Hydrogenolysis (e.g., H2/Pd-C)

Phenols (-OH)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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